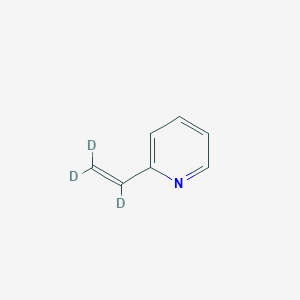
D-Ribuloseo-nitrophenyl-hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribuloseo-nitrophenyl-hydrazone: is a chemical compound with the molecular formula C11H15N3O6 and a molecular weight of 285.25 g/mol It is a derivative of D-ribulose, a ketopentose sugar, and is formed by the reaction of D-ribulose with o-nitrophenylhydrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribuloseo-nitrophenyl-hydrazone typically involves the reaction of D-ribulose with o-nitrophenylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-70°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: D-Ribuloseo-nitrophenyl-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylhydrazones.
Applications De Recherche Scientifique
Chemistry: D-Ribuloseo-nitrophenyl-hydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazones and Schiff bases. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used in the study of enzyme kinetics and as a probe for investigating metabolic pathways involving ribulose and related sugars .
Medicine: It is also being investigated for its antimicrobial and antitubercular activities .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of D-Ribuloseo-nitrophenyl-hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
D-Ribulose: A ketopentose sugar that serves as a precursor for the synthesis of D-Ribuloseo-nitrophenyl-hydrazone.
o-Nitrophenylhydrazine: A reagent used in the synthesis of hydrazones and Schiff bases.
Hydrazones: A class of compounds formed by the reaction of hydrazines with carbonyl compounds.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of D-ribulose and o-nitrophenylhydrazine. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H15N3O6 |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
(2R,3S,4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C11H15N3O6/c15-5-8(11(18)10(17)6-16)13-12-7-3-1-2-4-9(7)14(19)20/h1-4,10-12,15-18H,5-6H2/b13-8+/t10-,11+/m1/s1 |
Clé InChI |
BXKCHSGKQBDYBI-LBSFFPRJSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)N/N=C(\CO)/[C@@H]([C@@H](CO)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)NN=C(CO)C(C(CO)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)




![1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride](/img/structure/B13831773.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)


